ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a thienopyridine core substituted with a benzyl group at position 6, an acetamido group at position 2, and an ethyl carboxylate ester at position 3, with a hydrochloride counterion. Its synthesis typically involves multi-step reactions, such as the cyclocondensation of ethyl glycinate derivatives with thiocarbonyl reagents, followed by functionalization of the amino group via acetylation and benzylation .
The hydrochloride salt form enhances solubility for biological testing. The molecular formula is C₁₉H₂₃ClN₂O₃S (based on analogs in and ), with a molecular weight of approximately 406.92 g/mol.
Properties
IUPAC Name |
ethyl 2-acetamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.ClH/c1-3-24-19(23)17-15-9-10-21(11-14-7-5-4-6-8-14)12-16(15)25-18(17)20-13(2)22;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQDBVHMPFTJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof.
Mode of Action
Compounds with similar structures have been used as atp-mimetic kinase inhibitors. They interact with the hinge region of their kinase: the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group.
Biochemical Pathways
Compounds with similar structures have been developed into highly potent inhibitors of the kinase grk2. Kinases play a crucial role in cellular signaling, and their inhibition can have profound effects on cell function.
Biological Activity
Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structural features combine a thieno[2,3-c]pyridine core with a benzyl group and an acetamido moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₃S |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 126856-18-6 |
The biological activity of this compound is hypothesized to involve various mechanisms, including:
- Inhibition of Protein-Protein Interactions (PPIs): Research suggests that compounds similar to ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine can disrupt PPIs involved in oxidative stress pathways. For example, it may inhibit the Nrf2-Keap1 interaction, which is crucial for cellular defense against oxidative damage .
- Modulation of Enzyme Activity: The compound may interact with specific enzymes or receptors, altering their activity and leading to downstream biological effects. This could involve binding to active sites or allosteric sites on target proteins.
Antioxidant Activity
Studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant antioxidant properties. Ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine compounds have been shown to enhance the cellular defense system against oxidative stress by upregulating antioxidant enzymes through Nrf2 activation .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of thieno[2,3-c]pyridine derivatives suggest that they possess activity against various bacterial strains. The presence of the benzyl and acetamido groups may enhance their interaction with microbial targets.
Case Studies
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Study on Structural Activity Relationship (SAR):
A study focusing on SAR revealed that modifications to the thieno[2,3-c]pyridine structure significantly impact biological activity. For instance, variations in substituents at specific positions have been shown to alter potency against oxidative stress-related pathways and microbial targets . -
In Vitro Testing:
In vitro assays demonstrated that derivatives of thieno[2,3-c]pyridine exhibit varying degrees of cytotoxicity against cancer cell lines. This suggests potential applications in cancer therapeutics where modulation of cell survival pathways is critical.
Comparison with Similar Compounds
The structural and functional features of ethyl 6-benzyl-2-acetamido-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can be compared to related derivatives to highlight differences in substituents, physicochemical properties, and applications.
Substituent Variations
Key Observations :
- The hydrochloride salt (target) enhances aqueous solubility compared to neutral analogs like the Boc-protected derivative (). Benzyl vs. Methyl at Position 6: The benzyl group (target) increases lipophilicity (logP ~3.5 estimated) compared to methyl (logP ~2.1), influencing membrane permeability .
Preparation Methods
Cyclization of 2-Thiophene Ethylamine Derivatives
The thieno[2,3-c]pyridine scaffold can be synthesized via imine formation and cyclization. In a method adapted from CN102432626A, 2-thiophene ethylamine reacts with formaldehyde under mild conditions (50–55°C, 20–30 h) to form an imine intermediate. Subsequent treatment with ethanolic HCl (25–30%) at 65–75°C induces cyclization, yielding 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride. While this produces a saturated core, dehydrogenation or functional group incorporation may be required for the target compound’s unsaturation.
Key Parameters:
Thermal Decomposition of Benzyl Sulfides
US3579526A describes thieno[2,3-c]pyridine synthesis via thermal decomposition of benzyl 2-(4-pyridyl) ethyl sulfides at 500–700°C. For example, heating benzyl 2-(4-pyridyl) ethyl sulfide at 605°C yields thieno[2,3-c]pyridine in 58% yield. This method provides an aromatic core but requires subsequent hydrogenation to achieve the 4H,5H,6H,7H saturation.
Thermal Decomposition Data:
| Substrate | Temperature (°C) | Yield (%) |
|---|---|---|
| Benzyl 2-(4-pyridyl) ethyl sulfide | 605 | 58 |
| Benzyl 2-(2-pyridyl) ethyl sulfide | 600 | 27 |
Functionalization of the Thieno[2,3-c]Pyridine Core
Benzylation at Position 6
Introducing the benzyl group at position 6 may involve Friedel-Crafts alkylation or nucleophilic substitution. For instance, treating the core with benzyl chloride in the presence of a Lewis acid (e.g., AlCl₃) could facilitate electrophilic aromatic substitution. Alternatively, a pre-functionalized intermediate (e.g., 6-bromo-thienopyridine) could undergo Suzuki-Miyaura coupling with benzylboronic acid.
Acetamido Group Installation at Position 2
The acetamido group can be introduced via acetylation of a primary amine intermediate. A two-step process involving nitration followed by reduction to an amine (using H₂/Pd-C or SnCl₂/HCl) and subsequent acetylation with acetic anhydride is plausible. This approach aligns with methods for 2-acetamido-thieno[2,3-b]pyridines.
Final Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl gas in ethanol or aqueous HCl, followed by recrystallization. For example, in CN102432626A, imine intermediates are dissolved in ethanolic HCl, cooled to 0–5°C, and filtered to isolate the hydrochloride salt in >94% yield.
Synthetic Route Proposal
Route 1: Sequential Functionalization
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Hydrogenate to 4H,5H,6H,7H-thieno[2,3-c]pyridine using H₂/Pd-C.
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Introduce benzyl group via electrophilic substitution.
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Install acetamido group via nitration, reduction, and acetylation.
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Esterify carboxylic acid at position 3 with ethanol.
Route 2: Modular Assembly
-
Substitute chlorine at position 4 with benzyloxy group.
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Perform ring closure with thioglycolamide to form thieno[2,3-c]pyridine.
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Reduce nitrile to amine, acetylate, and esterify.
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Isolate hydrochloride salt.
Challenges and Optimization
-
Regioselectivity : Ensuring correct positioning of substituents during electrophilic substitution or coupling reactions.
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Hydrogenation Control : Partial saturation of the thienopyridine core without over-reduction.
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Purification : Recrystallization or column chromatography to isolate intermediates, especially the hydrochloride salt .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Introducing the acetamido group via carbodiimide-mediated coupling under inert atmospheres (e.g., nitrogen) .
- Ring closure : Cyclization of the tetrahydrothieno-pyridine core using catalysts like p-toluenesulfonic acid in refluxing toluene .
- Salt formation : Hydrochloride formation via treatment with HCl in anhydrous ethanol . Key Conditions :
| Step | Temperature | Solvent | Reaction Time | Yield Optimization |
|---|---|---|---|---|
| Amidation | 0–5°C (initial), then RT | DCM/THF | 12–24 hours | Use excess coupling agent (e.g., EDC·HCl) |
| Cyclization | 80–110°C | Toluene | 6–8 hours | Catalytic acid (0.1–0.5 eq.) |
| Salt Prep | RT | Ethanol | 1–2 hours | Slow HCl gas introduction |
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
- Spill Management : Sweep/vacuum spills into sealed containers; avoid water rinsing (prevents contamination) .
- Storage : Tightly sealed containers in dry, ventilated areas away from ignition sources .
Q. Which analytical techniques validate the compound’s purity and structure?
- TLC : Monitor reaction progress using silica gel plates (e.g., hexane:ethyl acetate 3:1) .
- NMR : Confirm regiochemistry (e.g., benzyl group position via H NMR aromatic signals at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 429.1) .
Advanced Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
- Solvent Optimization : Predict solvent effects on reaction kinetics via COSMO-RS simulations .
- Docking Studies : Screen for biological targets (e.g., neurotransmitter receptors) using AutoDock Vina . Example Workflow :
Reactant Preparation → Transition State Modeling → Free Energy Calculation → Experimental Validation
Q. How to address contradictions in reported biological activity data?
- Comparative Assays : Replicate studies using standardized cell lines (e.g., SH-SY5Y for neuroactivity) and controls .
- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify IC variability .
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
